Dimethyl 3-methylisoxazole-4,5-dicarboxylate
CAS No.:
Cat. No.: VC16563139
Molecular Formula: C8H9NO5
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO5 |
|---|---|
| Molecular Weight | 199.16 g/mol |
| IUPAC Name | dimethyl 3-methyl-1,2-oxazole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C8H9NO5/c1-4-5(7(10)12-2)6(14-9-4)8(11)13-3/h1-3H3 |
| Standard InChI Key | GJYWXTCENDXIIC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1C(=O)OC)C(=O)OC |
Introduction
Structural and Synthetic Foundations
Molecular Architecture
Dimethyl 3-methylisoxazole-4,5-dicarboxylate features a five-membered isoxazole ring substituted with a methyl group at position 3 and ester functionalities at positions 4 and 5. The isoxazole core, characterized by adjacent nitrogen and oxygen atoms, imparts significant electronic asymmetry, making the compound a versatile substrate for further functionalization .
Enantioselective Synthesis via Allylic–Allylic Alkylation
A landmark study demonstrated the use of 3,5-dimethyl-4-nitroisoxazole (1) as a vinylogous pronucleophile in allylic–allylic alkylation reactions with Morita–Baylis–Hillman (MBH) carbonates (2) under nucleophilic catalysis . The reaction, catalyzed by dimeric cinchona alkaloids such as 5f, proceeds via a dual activation mechanism (Scheme 1):
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Nucleophilic catalyst activation: The MBH carbonate undergoes an SN2′ reaction with the catalyst, generating intermediate A and releasing CO₂ and tert-butoxide.
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Deprotonation and alkylation: The pronucleophile 1 is deprotonated to form anion B, which reacts with A to yield the enantiomerically enriched product 3.
Optimization Insights
Key parameters influencing yield and enantioselectivity include:
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Catalyst selection: Dimeric cinchona alkaloid 5f (20 mol%) in toluene provided optimal results, achieving 89% yield and 94% enantiomeric excess (ee) .
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Solvent effects: Polar aprotic solvents (e.g., THF, DCM) reduced selectivity, while toluene enhanced stereocontrol due to its non-coordinating nature .
Table 1: Catalyst Screening for Allylic–Allylic Alkylation
| Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| 5a | Toluene | 45 | 32 |
| 5f | Toluene | 89 | 94 |
| 5g | THF | 62 | 68 |
Chemical Reactivity and Functionalization
Hydrolysis to Dicarboxylic Acids
The isoxazole moiety in 3 undergoes chemoselective hydrolysis under basic conditions (NaOH, H₂O/THF), yielding dicarboxylic acid 4a (83% yield, 92% ee retention). Subsequent esterification with methanol affords dimethyl dicarboxylate derivatives, critical intermediates for polymer synthesis .
Nitro Group Reduction
Selective reduction of the nitro group in 3a using Zn/AcOH produces amine derivatives without compromising the stereochemical integrity of the molecule (Scheme 2). This transformation highlights the compound’s utility in generating chiral amines for pharmaceutical applications .
Applications in Asymmetric Catalysis
Chiral Building Blocks
The enantioselective synthesis of 3 enables access to δ,ε-unsaturated dicarboxylates (4), which serve as precursors for:
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Non-proteinogenic amino acids: Via Michael addition or hydrogenation.
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Polyester monomers: Through polymerization of dicarboxylic acid derivatives.
Mechanistic Implications
The reaction’s enantiocontrol arises from the catalyst’s ability to stabilize transition states through π-π interactions and hydrogen bonding. Computational studies suggest that the dimeric catalyst 5f induces a chiral environment that biases the SN2′ trajectory of the pronucleophile .
Comparative Analysis with Alternative Strategies
Traditional Malonate-Based Approaches
Conventional methods for dicarboxylate synthesis rely on malonate alkylation, which often suffers from low stereoselectivity and harsh conditions. The isoxazole-based route offers superior enantiocontrol (94% ee vs. <70% ee for malonates) and milder reaction conditions (room temperature vs. reflux) .
Industrial Scalability
Continuous-flow reactors and microwave-assisted synthesis have been proposed to scale up the production of 3, reducing reaction times from hours to minutes while maintaining high yields .
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